molecular formula C26H19N3O5S B11128940 (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11128940
M. Wt: 485.5 g/mol
InChI Key: WSZSPAZJGWAOOX-UCQKPKSFSA-N
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Description

The compound (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule featuring a combination of furan, thiazolo, triazine, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetylphenyl group: This step involves Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.

    Construction of the thiazolo[3,2-b][1,2,4]triazine core: This is typically done through a cyclization reaction involving thiosemicarbazide and appropriate aldehydes or ketones.

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule under controlled conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the acetyl group can yield alcohols.

Scientific Research Applications

(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-methoxy-pyrimidin-4-ol: This compound shares structural similarities with the thiazolo[3,2-b][1,2,4]triazine core.

    C2H4BrF: Although structurally different, it can be compared in terms of its chemical reactivity and applications.

Uniqueness

(2Z)-2-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: is unique due to its combination of functional groups and the potential for diverse chemical reactivity and applications. Its structural complexity and potential for modification make it a valuable compound for research and development.

Properties

Molecular Formula

C26H19N3O5S

Molecular Weight

485.5 g/mol

IUPAC Name

(2Z)-2-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C26H19N3O5S/c1-15(30)17-5-7-18(8-6-17)22-12-11-20(34-22)14-23-25(32)29-26(35-23)27-24(31)21(28-29)13-16-3-9-19(33-2)10-4-16/h3-12,14H,13H2,1-2H3/b23-14-

InChI Key

WSZSPAZJGWAOOX-UCQKPKSFSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3

Origin of Product

United States

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